molecular formula C16H18FN3O3S B11569800 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-fluorophenyl)acetamide

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-fluorophenyl)acetamide

Cat. No.: B11569800
M. Wt: 351.4 g/mol
InChI Key: SYERJOOQRYBDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-fluorophenyl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluoroaniline with dimethylsulfamoyl chloride to form an intermediate, which is then reacted with phenylacetyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-fluorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(2-fluorophenyl)acetamide
  • 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-chlorophenyl)acetamide
  • 2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-bromophenyl)acetamide

Uniqueness

2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs with different substituents.

Properties

Molecular Formula

C16H18FN3O3S

Molecular Weight

351.4 g/mol

IUPAC Name

2-[N-(dimethylsulfamoyl)anilino]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C16H18FN3O3S/c1-19(2)24(22,23)20(15-6-4-3-5-7-15)12-16(21)18-14-10-8-13(17)9-11-14/h3-11H,12H2,1-2H3,(H,18,21)

InChI Key

SYERJOOQRYBDNB-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)F)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.